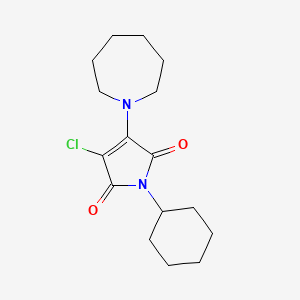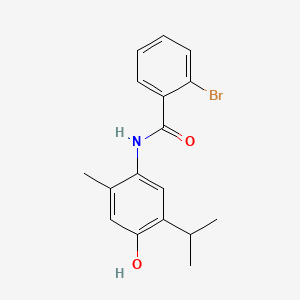
3-(1-azepanyl)-4-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1-azepanyl)-4-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione" is part of a broader class of organic compounds known as pyrrole-2,5-diones. These compounds are of significant interest due to their diverse range of biological activities and their applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrolo-diones and their derivatives, such as the compound , typically involves condensation reactions, Pictet-Spengler conditions, and cyclization steps. For instance, 3-amino-4-(3-indolyl)pyrrolin-2,5-diones can be condensed with aldehydes and ketones, leading to the formation of related compounds under Pictet-Spengler conditions (Mahboobi et al., 2000).
Molecular Structure Analysis
The molecular structure of pyrrolo-diones is characterized by the presence of a pyrrole ring fused with a dione moiety. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are common techniques used to elucidate the structure of these compounds, revealing aspects such as planarity, substituent effects, and intramolecular interactions. A study on related pyrrolo-diones demonstrated the utility of these analytical techniques in understanding the structural characteristics of these molecules (Fujii et al., 2002).
Chemical Reactions and Properties
Pyrrolo-diones undergo various chemical reactions, including cycloadditions, acylation, and nucleophilic substitutions. The reactivity of these compounds is influenced by their electronic structure and the presence of substituents, which can lead to a wide range of derivatives with diverse properties. For example, the cycloaddition reaction of pyrrol-2,3-diones with diazomethane has been explored to synthesize novel heterocycles (El-Nabi, 1997).
Physical Properties Analysis
The physical properties of pyrrolo-diones, such as solubility, melting points, and photoluminescence, are crucial for their application in materials science. These properties can be tailored by modifying the substituents on the pyrrole ring. For instance, the introduction of alkyl or aryl groups can enhance the solubility and photoluminescent properties of these compounds, making them suitable for use in organic electronics and as photoluminescent materials (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of pyrrolo-diones, including their reactivity and stability, are determined by their electronic structure and the nature of substituents. These compounds exhibit a wide range of reactivities, from participating in cycloaddition reactions to undergoing nucleophilic attack, based on their electron-deficient nature. The acylation of pyrrolidine-2,4-diones to produce 3-acyltetramic acids is a notable reaction, showcasing the versatility of these compounds in synthetic chemistry (Jones et al., 1990).
Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Synthesis
One study describes the use of silica-bonded 5-n-propyl-octahydro-pyrimido[1,2-a]azepinium chloride as an efficient, heterogeneous, and recyclable catalyst for the synthesis of various organic compounds, including benzo[b]pyran, bis(benzo[b]pyran), and spiro-pyran derivatives. This catalyst showcases the potential utility of related compounds in facilitating complex organic reactions (Hasaninejad et al., 2013).
Photoluminescent Materials
Another research avenue involves the development of photoluminescent materials. A study explored the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, highlighting the potential of such compounds in electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Regioselective Synthesis of Pyrrole Derivatives
Research has also focused on the regioselective synthesis of highly functionalized fused pyrroles via a catalyst-free approach, demonstrating the versatility of related compounds in synthesizing structurally diverse pyrrole derivatives in water-ethanol media. This process underscores the compound's relevance in creating compounds with potential pharmacological properties (Chen et al., 2014).
Development of Bioactive Molecules
Cyclohexane-1,3-dione derivatives, closely related to the compound of interest, serve as key precursors for synthesizing a wide array of bioactive molecules, including those with antibacterial, anti-inflammatory, and anti-tumor properties. This highlights the compound's role in the synthesis of therapeutically relevant molecules (Sharma, Kumar, & Das, 2021).
Synthesis of Heterocyclic Compounds
Additionally, the compound has applications in the synthesis of heterocyclic compounds, exemplified by the tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts to afford functionalized tricyclic derivatives, demonstrating its utility in creating complex heterocyclic structures (Kiamehr et al., 2013).
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-cyclohexylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c17-13-14(18-10-6-1-2-7-11-18)16(21)19(15(13)20)12-8-4-3-5-9-12/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVZHFPOZXSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-yl)-4-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)
![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)


![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)
![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)